molecular formula C10H5NO3 B100011 3-Cyano-7-hydroxycoumarin CAS No. 19088-73-4

3-Cyano-7-hydroxycoumarin

Cat. No.: B100011
CAS No.: 19088-73-4
M. Wt: 187.15 g/mol
InChI Key: IJQYTHQDUDCJEQ-UHFFFAOYSA-N
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Description

3-Cyano-7-hydroxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its fluorescent properties and is widely used in various scientific research applications. It is closely related to 3-cyano-7-ethoxycoumarin, which is used as a fluorometric substrate and inhibitor for cytochrome P-450 enzymes .

Mechanism of Action

Target of Action

3-Cyano-7-hydroxycoumarin, also known as 3-Cyanoumbelliferone, primarily targets the Macrophage Inhibitory Factor (MIF) . MIF is a potent cytokine involved in the immune response and inflammation. It also targets Cytochrome P-450 enzymes and Cytochrome P-450-dependent mixed function oxidases . These enzymes play a crucial role in the metabolism of drugs and other xenobiotics.

Mode of Action

This compound acts as an inhibitor for MIF . By inhibiting MIF, it can modulate the immune response and inflammation. It is also used as a fluorometric substrate for Cytochrome P-450 enzymes . As a substrate, it interacts with these enzymes and undergoes metabolic transformations, which can be monitored using its fluorescent properties .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Cytochrome P-450 metabolic pathway . This pathway is responsible for the metabolism of various substances in the body, including drugs and xenobiotics. By acting as a substrate for Cytochrome P-450 enzymes, this compound can influence this pathway and its downstream effects .

Pharmacokinetics

Given its role as a substrate for cytochrome p-450 enzymes, it is likely that it undergoes significant metabolic transformation in the body .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as an inhibitor of MIF and a substrate for Cytochrome P-450 enzymes . By inhibiting MIF, it can modulate immune responses and inflammation. As a substrate for Cytochrome P-450 enzymes, it can influence the metabolism of various substances in the body .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its fluorescent properties can be affected by the pH of the environment . Additionally, factors such as temperature and light exposure could potentially influence its stability and activity .

Biochemical Analysis

Biochemical Properties

3-Cyano-7-hydroxycoumarin plays a crucial role in biochemical reactions, particularly as a fluorometric substrate and inhibitor for cytochrome P-450 enzymes and cytochrome P-450-dependent mixed function oxidases . It is used to study the kinetics and substrate specificity of these enzymes. The compound interacts with cytochrome P-450 enzymes by binding to their active sites, thereby inhibiting their activity. This interaction is essential for understanding the metabolic pathways and the role of cytochrome P-450 enzymes in drug metabolism and detoxification processes.

Cellular Effects

This compound exhibits significant effects on various types of cells and cellular processes. It has been reported to inhibit the proliferation of several human malignant cell lines in vitro . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has demonstrated activity against prostate cancer, malignant melanoma, and metastatic renal cell carcinoma . These effects are attributed to its ability to modulate key signaling pathways involved in cell growth and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules and enzymes. The compound acts as an inhibitor of macrophage inhibitory factor (MIF) interconjugate isomerase with a Ki of 2.9 μM . This inhibition affects the enzyme’s activity, leading to changes in gene expression and cellular responses. Additionally, this compound binds to cytochrome P-450 enzymes, inhibiting their function and altering metabolic pathways. These interactions at the molecular level are crucial for understanding the compound’s therapeutic potential and its role in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including pH and temperature . It exhibits pH-dependent fluorescence, which can be utilized to monitor its activity and stability in different experimental conditions. Long-term studies have shown that this compound maintains its activity and fluorescence properties over extended periods, making it a reliable tool for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects on cellular and physiological functions . At lower doses, it has been observed to induce vasorelaxation in hypertensive animal models by modulating potassium channels and intracellular calcium mobilization . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by cytochrome P-450 enzymes . The compound undergoes metabolic transformations, including hydroxylation and conjugation reactions, which are catalyzed by specific enzymes such as UDP-glucuronosyltransferases . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its role in drug metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its chemical properties and the presence of transport mechanisms. Understanding these transport and distribution patterns is crucial for optimizing its use in therapeutic and diagnostic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is known to localize in specific cellular compartments, such as the cytoplasm and mitochondria . This localization is directed by targeting signals and post-translational modifications that guide the compound to its site of action. The subcellular distribution of this compound is essential for its effectiveness in modulating cellular processes and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyano-7-hydroxycoumarin can be synthesized through various methods. One common method involves the Knoevenagel reaction, where 7-hydroxycoumarin is treated with cyanoacetic acid in the presence of a base such as piperidine . The reaction typically occurs under reflux conditions in a suitable solvent like ethanol.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of green solvents and catalysts has been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-7-hydroxycoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution can yield various alkyl or acyl derivatives .

Comparison with Similar Compounds

Uniqueness: 3-Cyano-7-hydroxycoumarin is unique due to its specific fluorescent properties and its ability to act as both a substrate and inhibitor for cytochrome P-450 enzymes. This dual functionality makes it a valuable tool in biochemical research and industrial applications .

Properties

IUPAC Name

7-hydroxy-2-oxochromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5NO3/c11-5-7-3-6-1-2-8(12)4-9(6)14-10(7)13/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQYTHQDUDCJEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172596
Record name 3-Cyano-7-hydroxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19088-73-4
Record name 3-Cyano-7-hydroxycoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019088734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyano-7-hydroxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyano-7-hydroxycoumarin
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3-Cyano-7-hydroxycoumarin useful in studying cytochrome P450 enzymes?

A1: this compound serves as a fluorescent probe for specific cytochrome P450 (CYP) enzymes. Specifically, it acts as a substrate for CYP enzymes like CYP1A2 and CYP3A4, which catalyze its conversion to a fluorescent product, this compound. [, ] This reaction allows researchers to measure the activity of these enzymes in various biological samples. []

Q2: Are there differences in how the isomers of Norendoxifen interact with this compound metabolism?

A2: Interestingly, while E-norendoxifen shows a significantly stronger inhibitory effect on aromatase (CYP19) compared to Z-norendoxifen, both isomers demonstrate similar potencies in inhibiting CYP1A2, CYP3A4, CYP3A5, and CYP2C19. [] This suggests that the isomeric configuration of norendoxifen plays a role in its interaction with specific CYP enzymes, like aromatase, but not others.

Q3: How do solvents influence the fluorescence properties of this compound?

A3: Research indicates that both general solute-solvent interactions and hydrogen bonding influence the UV/Vis absorption and fluorescence of 3C7HC. [] In a mixture of 1,4-dioxane and acetonitrile, 3C7HC exhibits preferential solvation by acetonitrile, leading to a synergistic effect on its spectral properties. [] This highlights the importance of solvent selection when using 3C7HC as a fluorescent probe.

Q4: What computational methods have been employed to study this compound?

A4: Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with the 6-311++G (d,p) basis set, have been successfully employed to determine the optimized geometric structures, vibrational frequencies, and electronic properties of 3C7HC. [, ] This theoretical data complements experimental findings and provides insights into the molecular structure and behavior of 3C7HC. []

Q5: Has the crystal structure of this compound been determined?

A5: While a full crystal structure dedicated to 3C7HC alone isn't mentioned in the provided abstracts, research indicates that the crystal structure of human SULT1A1 bound to PAP and two molecules of 3C7HC has been resolved. [] This finding provides valuable insights into the binding interactions of 3C7HC with biological targets.

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